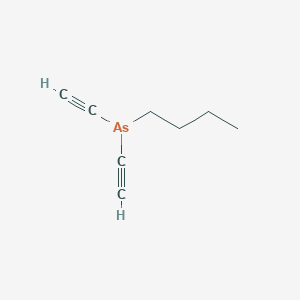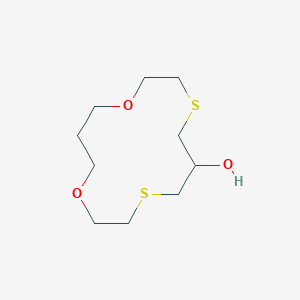
1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol is a heterocyclic compound characterized by the presence of oxygen and sulfur atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol can be synthesized through various methods. One efficient procedure involves the recyclization of 1,6,9-trioxa-3,12-dithiacyclotridecane with substituted anilines and quinolinamines in the presence of a catalyst such as samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sorbents.
Mécanisme D'action
The mechanism by which 1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol exerts its effects involves its ability to interact with various molecular targets. The presence of oxygen and sulfur atoms allows it to form stable complexes with metal ions, which can influence catalytic processes and other chemical reactions. The specific pathways involved depend on the context of its application, whether in catalysis, drug delivery, or material science.
Comparaison Avec Des Composés Similaires
1,6,9-Trioxa-3,12-dithiacyclotridecane: A precursor in the synthesis of 1,11-Dioxa-4,8-dithiacyclotetradecan-6-ol.
1,11-Dioxa-4,8-dithia-6-azacyclotridecane: Another heterocyclic compound with similar structural features.
Uniqueness: this compound is unique due to its specific ring size and the combination of oxygen and sulfur atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propriétés
Numéro CAS |
83651-31-4 |
|---|---|
Formule moléculaire |
C10H20O3S2 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
1,11-dioxa-4,8-dithiacyclotetradecan-6-ol |
InChI |
InChI=1S/C10H20O3S2/c11-10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10-11H,1-9H2 |
Clé InChI |
BXTDCHXCMMPUBU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCSCC(CSCCOC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


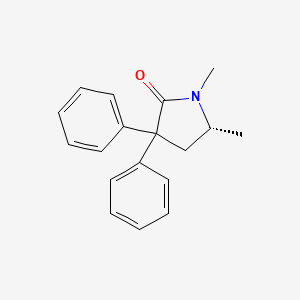

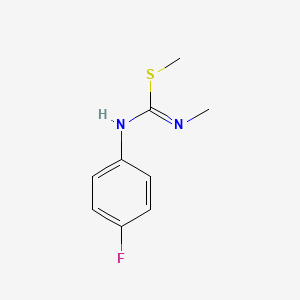
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)

![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)

![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
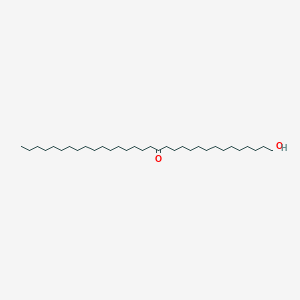
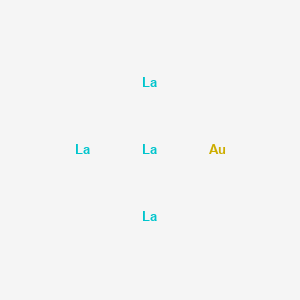
![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
